6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their broad spectrum of pharmacological activities, making them valuable in medicinal chemistry . This particular compound features a morpholine ring attached to a phenyl group, which is further connected to a dihydropyridazinone core.
Preparation Methods
The synthesis of 6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Morpholin-4-yl)aniline and 3,6-dichloropyridazine.
Reaction Conditions: The 4-(Morpholin-4-yl)aniline is reacted with 3,6-dichloropyridazine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting cardiovascular diseases, cancer, and inflammatory conditions due to its pharmacological properties.
Biological Studies: The compound is employed in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one can be compared with other pyridazinone derivatives such as:
2-Methyl-6-[4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one: This compound has a similar structure but with a methyl group at the 2-position, which may alter its pharmacological profile.
2-(2-Acetyloxyethyl)-6-[4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one: The presence of an acetyloxyethyl group at the 2-position provides different biological activities compared to the parent compound.
These comparisons highlight the uniqueness of this compound in terms of its structure and pharmacological properties.
Properties
CAS No. |
36735-37-2 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H17N3O2/c18-14-6-5-13(15-16-14)11-1-3-12(4-2-11)17-7-9-19-10-8-17/h1-4H,5-10H2,(H,16,18) |
InChI Key |
LHRUACHNNLJVOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
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